2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one
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Overview
Description
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-chlorothiophene with an appropriate amine under acidic conditions can lead to the formation of the desired thienoazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienoazepine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the thienoazepine ring system allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one: Similar core structure but lacks the chlorine substituent.
(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile: Contains a similar thienoazepine ring but with different substituents.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C8H8ClNOS |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-chloro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one |
InChI |
InChI=1S/C8H8ClNOS/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11) |
InChI Key |
RMLJTOVFILGIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(S2)Cl)C(=O)NC1 |
Origin of Product |
United States |
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